molecular formula C11H16N2O3S B2460657 1-{2-[3-(methylsulfanyl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione CAS No. 1796959-61-9

1-{2-[3-(methylsulfanyl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione

Cat. No.: B2460657
CAS No.: 1796959-61-9
M. Wt: 256.32
InChI Key: NWGSKCKTLKFOPB-UHFFFAOYSA-N
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Description

1-{2-[3-(Methylsulfanyl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a methylsulfanyl (-SMe) substituent at the 3-position of the pyrrolidine ring and a 2-oxoethyl group linked to the nitrogen atom. Pyrrolidine-2,5-dione derivatives are widely studied for their bioactivity, including anticonvulsant and enzyme inhibitory properties .

Properties

IUPAC Name

1-[2-(3-methylsulfanylpyrrolidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-17-8-4-5-12(6-8)11(16)7-13-9(14)2-3-10(13)15/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGSKCKTLKFOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)CN2C(=O)CCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrrolidine ring system with a methylsulfanyl group and an oxoethyl substituent that contributes to its reactivity and interaction with biological targets. Its molecular formula is C10H16N2O3S, and it is characterized by the following functional groups:

  • Pyrrolidine ring : A five-membered ring containing nitrogen, which is common in many biologically active compounds.
  • Methylsulfanyl group : This sulfur-containing moiety enhances the compound's lipophilicity and biological activity.
  • Oxoethyl substituent : This group may participate in various chemical reactions, influencing the compound's pharmacological properties.

Medicinal Chemistry

1-{2-[3-(methylsulfanyl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structural motifs exhibit a range of pharmacological activities, including:

  • Anticancer Activity : Studies have shown that pyrrolidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of pyrrolidine have been linked to mechanisms that target cancer cell metabolism and proliferation pathways.
  • Antimicrobial Properties : The presence of the methylsulfanyl group may enhance the compound's ability to disrupt microbial cell membranes. Preliminary studies suggest efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

Biological Research

The compound is also being explored for its interactions with biomolecules:

  • Enzyme Inhibition : Research has indicated that similar compounds can act as inhibitors of key enzymes involved in metabolic pathways. This suggests potential applications in treating metabolic disorders or diseases where enzyme regulation is crucial.
  • Receptor Binding : The structural features of this compound may allow it to interact with specific receptors in the body, influencing physiological responses. Investigations into its binding affinity could provide insights into its role as a lead compound for drug development.

Industrial Applications

In addition to its research applications, this compound can be utilized in various industrial processes:

  • Synthesis of Complex Molecules : As an intermediate in organic synthesis, this compound can be used to create more complex organic molecules. Its ability to undergo various chemical reactions (e.g., oxidation and substitution) makes it valuable in synthetic chemistry.
  • Material Development : The unique properties of this compound may contribute to the development of new materials with specific characteristics suited for pharmaceuticals or other chemical industries.

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry explored the anticancer effects of several pyrrolidine derivatives, including those structurally similar to this compound. The findings indicated significant inhibition of cell proliferation in breast cancer cell lines, suggesting that further development could lead to novel cancer therapies.

Case Study 2: Antimicrobial Efficacy

Research conducted by the Journal of Antimicrobial Agents evaluated the antimicrobial properties of related pyrrolidine compounds. The results showed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. This underscores the potential for developing new antimicrobial agents based on this scaffold.

Mechanism of Action

The mechanism of action of 1-{2-[3-(methylsulfanyl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related pyrrolidine-2,5-dione derivatives:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Bioactivity References
Target Compound : 1-{2-[3-(Methylsulfanyl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione - 3-(Methylsulfanyl)pyrrolidine
- 2-Oxoethyl chain
~294.4 (calculated) N/A Hypothesized: Enzyme inhibition (e.g., tyrosinase) Inferred from
1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione - 11-Sulfanylundecanoyl chain ~385.5 N/A Polymer conjugation applications
3-(Propan-2-ylidene)-pyrrolidine-2,5-dione - Propan-2-ylidene group ~139.1 N/A Secondary metabolite (marine fungi)
1-(2-Fluorophenyl)-3-(2-(1-oxoisoindolin-2-yl)phenyl)pyrrolidine-2,5-dione - 2-Fluorophenyl
- Isoindolinone moiety
~434.4 <50 Anticonvulsant (potential)
1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione - 3-Methoxyphenethyl ~263.3 N/A Anticonvulsant activity (confirmed)
Key Observations:

Substituent Impact on Bioactivity: Aryl substituents (e.g., fluorophenyl, methoxyphenyl) are associated with anticonvulsant activity, as seen in compounds from and . The target compound’s methylsulfanyl group may confer distinct interactions with sulfur-binding enzymes or receptors. Long-chain sulfur groups (e.g., 11-sulfanylundecanoyl in ) enhance utility in polymer chemistry but may reduce bioavailability due to increased lipophilicity.

Physical Properties :

  • Melting points vary significantly with substituents. For example, fluorophenyl derivatives exhibit lower melting points (<50°C) compared to bulkier analogs (e.g., 216–218°C for thiophen-2-ylmethyl derivatives) . The target compound’s methylsulfanyl group may lower its melting point relative to aryl-substituted analogs.

Biological Activity

The compound 1-{2-[3-(methylsulfanyl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione , also known as a derivative of pyrrolidine-2,3-dione, has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and research findings, supported by case studies and data tables.

Chemical Structure and Synthesis

The molecular structure of the compound can be represented as follows:

C10H14N2O3S\text{C}_{10}\text{H}_{14}\text{N}_{2}\text{O}_{3}\text{S}

This compound features a pyrrolidine ring with a methylsulfanyl group and a keto functional group, which are critical for its biological activity. The synthesis typically involves multi-step organic reactions, often starting from simpler pyrrolidine derivatives and incorporating the methylthio group through substitution reactions.

Biological Activity

Research indicates that compounds with a pyrrolidine-2,3-dione core exhibit various biological activities, including antibacterial and anticancer properties. The following sections summarize key findings.

Antibacterial Activity

A notable study identified pyrrolidine-2,3-diones as potential inhibitors of penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa, a significant pathogen in multidrug-resistant infections. The compounds demonstrated promising inhibition rates between 60% to 100% at concentrations of 100 µM .

Table 1: Inhibition Rates of Pyrrolidine-2,3-Dione Derivatives Against PBP3

Compound IDInhibition Rate (%)Concentration (µM)
Compound 175100
Compound 285100
Compound 360100

This highlights the potential of these compounds as scaffolds for developing new antibacterial agents targeting resistant strains.

Anticancer Activity

The anticancer properties of similar pyrrolidine derivatives have been explored extensively. For instance, compounds with modifications on the pyrrolidine ring have shown cytotoxic effects against various cancer cell lines. A study reported that certain analogs exhibited IC50 values in the micromolar range against human cancer cells, suggesting their efficacy in inhibiting tumor growth .

Table 2: Cytotoxicity of Pyrrolidine Derivatives on Cancer Cell Lines

Compound IDCell LineIC50 (µM)
Analog AHT-2912
Analog BJurkat15
Analog CJ774A.110

The mechanism through which This compound exerts its biological effects is believed to involve interaction with specific enzymes or receptors. For example, the compound may inhibit enzymatic activity by binding to active sites or modulating receptor functions through agonistic or antagonistic actions .

Case Studies

Several case studies have investigated the efficacy of pyrrolidine derivatives:

  • Study on Antibacterial Effects : A focused library screening identified several potent inhibitors derived from the pyrrolidine scaffold that effectively targeted P. aeruginosa PBP3. The study emphasized structure-activity relationships (SAR), revealing that specific substitutions significantly enhanced antibacterial activity .
  • Anticancer Research : In vitro studies demonstrated that certain pyrrolidine analogs could induce apoptosis in cancer cells through caspase activation pathways. These findings suggest potential therapeutic applications in oncology .

Q & A

Q. How to address conflicting results in anticonvulsant vs. proconvulsant activity?

  • Methodological Answer :
  • Mechanistic studies : Use patch-clamp electrophysiology to assess effects on sodium/potassium ion channels.
  • Metabolomic profiling : Compare brain metabolite levels (e.g., GABA, glutamate) post-treatment to identify paradoxical pathways.
  • Species-specific assays : Test in multiple species (mice, rats) to rule out interspecies variability .

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